

Technical Guide: Synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrazole

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Compound of Interest

Compound Name: 1-(2-(4-Bromophenoxy)ethyl)pyrazole

CAS No.: 1150271-30-9

Cat. No.: B1522712

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Executive Summary

This technical guide details the scalable synthesis of **1-(2-(4-Bromophenoxy)ethyl)pyrazole** (CAS: 1150271-30-9), a critical bifunctional building block containing a pyrazole nitrogen heterocycle and a para-bromophenyl ether. This scaffold is frequently utilized in medicinal chemistry for the development of kinase inhibitors and receptor antagonists, where the pyrazole serves as a hydrogen bond acceptor/donor mimic and the bromophenyl group acts as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

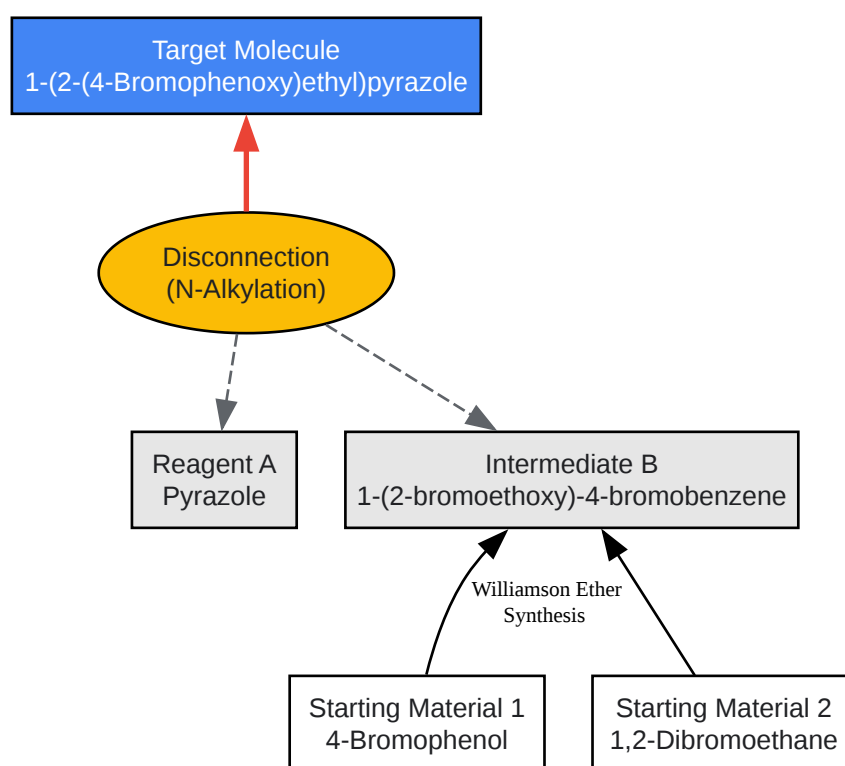
The guide prioritizes a convergent alkylation strategy, selected for its robustness, cost-efficiency, and minimal byproduct formation compared to Mitsunobu or parallel synthesis approaches.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection at the pyrazole nitrogen-alkyl bond. This reveals two primary precursors: the commercially available pyrazole and the electrophilic linker 1-(2-bromoethoxy)-4-bromobenzene.

Strategic Rationale

- **Regioselectivity:** Unsubstituted pyrazole alkylation typically favors the N1 position. Using a pre-formed phenoxy-ethyl halide ensures the linker is intact before heterocycle introduction.
- **Stability:** The alternative route involving 1-(2-haloethyl)pyrazole is less desirable due to the tendency of halo-ethyl pyrazoles to undergo self-quaternization or polymerization.
- **Scalability:** The selected route uses inexpensive bases (K_2CO_3 or NaH) and standard solvents, avoiding the high cost and waste associated with Mitsunobu reagents (DEAD/ PPh_3).



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Figure 1: Retrosynthetic tree illustrating the convergent assembly from 4-bromophenol and pyrazole.

Part 2: Experimental Protocols

Route 1: The Convergent Alkylation (Recommended)

Step 1: Synthesis of 1-(2-bromoethoxy)-4-bromobenzene

This step utilizes a Williamson ether synthesis. A large excess of 1,2-dibromoethane is critical to suppress the formation of the bis-phenoxy byproduct (1,2-bis(4-bromophenoxy)ethane).

Reagents:

- 4-Bromophenol (1.0 equiv)
- 1,2-Dibromoethane (5.0 equiv)
- Potassium Carbonate (K_2CO_3) (2.0 equiv)
- Solvent: Acetonitrile (MeCN) or Acetone

Protocol:

- Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar with 4-bromophenol (17.3 g, 100 mmol) and MeCN (200 mL).
- Base Addition: Add K_2CO_3 (27.6 g, 200 mmol) in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation.
- Electrophile Addition: Add 1,2-dibromoethane (43 mL, 500 mmol) rapidly.
- Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 9:1); the starting phenol (R_f ~0.4) should disappear, and the product (R_f ~0. [1]6) should appear.
- Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure to remove MeCN and excess 1,2-dibromoethane (recoverable by distillation).
- Purification: The residue is often pure enough for the next step. If necessary, recrystallize from ethanol or purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).
 - Yield Expectations: 75–85%

- Appearance: White to off-white solid.

Step 2: N-Alkylation of Pyrazole

This step couples the linker to the heterocycle. Sodium hydride (NaH) is preferred for clean deprotonation, though Cs_2CO_3 in DMF is a viable alternative.

Reagents:

- Pyrazole (1.2 equiv)
- Intermediate B from Step 1 (1.0 equiv)[\[2\]](#)
- Sodium Hydride (60% dispersion in oil) (1.5 equiv)
- Solvent: Anhydrous DMF or THF

Protocol:

- Activation: In a flame-dried flask under N_2 atmosphere, dissolve pyrazole (6.8 g, 100 mmol) in anhydrous DMF (150 mL). Cool to 0 °C.
- Deprotonation: Carefully add NaH (6.0 g, 150 mmol) portion-wise over 20 minutes. Evolution of H_2 gas will occur. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete anion formation.
- Coupling: Cool back to 0 °C. Add a solution of 1-(2-bromoethoxy)-4-bromobenzene (23.3 g, 83 mmol) in DMF (50 mL) dropwise via addition funnel.
- Reaction: Remove the ice bath and heat to 60 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.
- Quench & Workup: Cool to room temperature. Carefully quench with saturated NH_4Cl solution (50 mL) to destroy excess hydride. Dilute with water (500 mL) and extract with EtOAc (3 x 150 mL).
- Washing: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na_2SO_4 and concentrate.

- Purification: Purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
 - Yield Expectations: 80–90%

Part 3: Characterization & Data[3]

Quantitative Data Summary

Parameter	Step 1 (Linker Synthesis)	Step 2 (Coupling)
Limiting Reagent	4-Bromophenol	1-(2-bromoethoxy)-4-bromobenzene
Stoichiometry	1.0 : 5.0 (Phenol : Dibromide)	1.0 : 1.2 (Bromide : Pyrazole)
Temperature	80 °C (Reflux)	60 °C
Time	12–16 h	4–6 h
Key Byproduct	Bis-phenoxyethane (dimer)	N-alkylation regioisomers (rare for unsubstituted)
Typical Yield	80%	85%

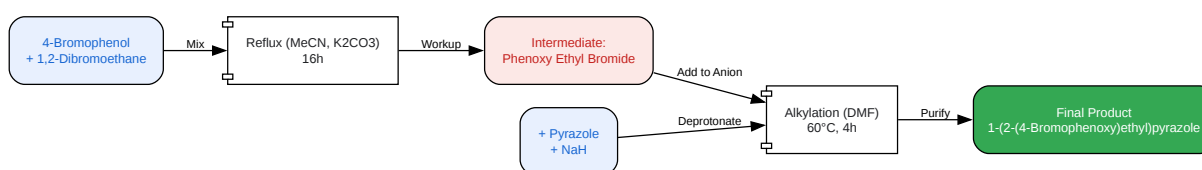
Analytical Data (Expected)

1-(2-(4-Bromophenoxy)ethyl)pyrazole[3]

- Physical State: White crystalline solid.[4]
- ¹H NMR (400 MHz, CDCl₃):
 - δ 7.55 (d, J = 2.0 Hz, 1H, Pyrazole-H3/5)
 - δ 7.48 (d, J = 2.0 Hz, 1H, Pyrazole-H3/5)
 - δ 7.36 (d, J = 8.8 Hz, 2H, Ar-H, ortho to Br)
 - δ 6.75 (d, J = 8.8 Hz, 2H, Ar-H, ortho to O)
 - δ 6.25 (t, J = 2.0 Hz, 1H, Pyrazole-H4)

- δ 4.52 (t, J = 5.2 Hz, 2H, N-CH₂)
- δ 4.31 (t, J = 5.2 Hz, 2H, O-CH₂)
- ¹³C NMR (100 MHz, CDCl₃):
 - δ 157.2 (Ar-C-O), 139.8 (Py-C), 132.4 (Ar-C-Br), 130.1 (Py-C), 116.5 (Ar-C), 113.8 (Ar-C-Br ipso), 105.6 (Py-C4), 66.8 (O-CH₂), 50.9 (N-CH₂).
- Mass Spectrometry (ESI):
 - Calc.[4][5][6] for C₁₁H₁₁BrN₂O [M+H]⁺: 267.01 / 269.01 (1:1 isotopic pattern).

Part 4: Process Workflow Diagram



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Figure 2: Operational workflow for the two-step synthesis.

Part 5: Troubleshooting & Safety

Critical Process Controls (CPCs)

- Stoichiometry in Step 1: Failure to use a large excess (5 equiv) of 1,2-dibromoethane will result in significant formation of the dimer (Ar-O-CH₂CH₂-O-Ar), which is difficult to separate from the desired product due to solubility similarities.
- Moisture Control in Step 2: NaH is extremely moisture-sensitive. Ensure all glassware is flame-dried and DMF is anhydrous. Water contamination will quench the pyrazole anion, stalling the reaction and leaving unreacted bromide.

- Temperature Management: In Step 2, do not exceed 80 °C. Higher temperatures can lead to elimination of HBr from the ethyl linker, forming the vinyl ether side product.

Safety Considerations

- 1,2-Dibromoethane: A known carcinogen and highly toxic. Handle only in a fume hood with double-gloving (nitrile).
- Sodium Hydride: Flammable solid; releases hydrogen gas upon contact with moisture. Quench reactions slowly under inert gas.
- Alkylating Agents: The intermediate phenoxy ethyl bromide is a potential alkylator and should be treated as a hazardous substance.

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